molecular formula C18H19Cl3 B13961877 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) CAS No. 5902-61-4

1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)

Cat. No.: B13961877
CAS No.: 5902-61-4
M. Wt: 341.7 g/mol
InChI Key: OUBPMUQDBPYZQG-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is an organochlorine compound known for its structural similarity to DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) This compound is characterized by the presence of three chlorine atoms and two ethylphenyl groups attached to a central ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane typically involves the chlorination of 2,2-bis(4-ethylphenyl)ethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the ethane backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethanol or corresponding carboxylic acids.

    Reduction: Formation of 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane or 1-chloro-2,2-bis(4-ethylphenyl)ethane.

    Substitution: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethane derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.

    Biology: Studied for its effects on biological systems, including its potential as an insecticide.

    Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane involves its interaction with biological membranes and enzymes. The compound disrupts the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. It also inhibits the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes.

Comparison with Similar Compounds

1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is structurally similar to other organochlorine compounds such as DDT and its analogs. the presence of ethyl groups instead of chlorine atoms on the phenyl rings imparts unique chemical properties to the compound. Similar compounds include:

    DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Widely known for its use as an insecticide.

    DDD (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane): A metabolite of DDT with similar properties.

    DDE (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene): Another metabolite of DDT, known for its persistence in the environment.

Properties

IUPAC Name

1-ethyl-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3/c1-3-13-5-9-15(10-6-13)17(18(19,20)21)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBPMUQDBPYZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697795
Record name 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5902-61-4
Record name 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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